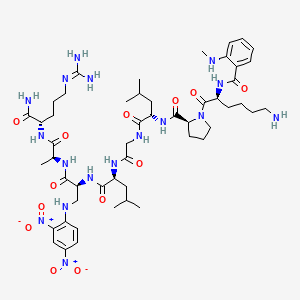N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
CAS No.:
Cat. No.: VC17983987
Molecular Formula: C51H79N17O13
Molecular Weight: 1138.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C51H79N17O13 |
|---|---|
| Molecular Weight | 1138.3 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C51H79N17O13/c1-28(2)23-37(64-49(76)40-17-12-22-66(40)50(77)36(15-9-10-20-52)63-45(72)32-13-7-8-14-33(32)56-6)46(73)59-27-42(69)61-38(24-29(3)4)47(74)65-39(26-58-34-19-18-31(67(78)79)25-41(34)68(80)81)48(75)60-30(5)44(71)62-35(43(53)70)16-11-21-57-51(54)55/h7-8,13-14,18-19,25,28-30,35-40,56,58H,9-12,15-17,20-24,26-27,52H2,1-6H3,(H2,53,70)(H,59,73)(H,60,75)(H,61,69)(H,62,71)(H,63,72)(H,64,76)(H,65,74)(H4,54,55,57)/t30-,35-,36-,37-,38-,39-,40-/m0/s1 |
| Standard InChI Key | AMBDZQJFGVWDDV-GCFINZEGSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)C3=CC=CC=C3NC |
| Canonical SMILES | CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3=CC=CC=C3NC |
Introduction
Chemical Structure and Modifications
Primary Sequence and Formula
The peptide sequence N-Me-Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is composed of nine amino acids with specific modifications:
-
N-terminal modification: N-methylanthranilic acid (N-Me-Abz), a fluorescent aromatic group.
-
Internal modification: Diaminopropionic acid (Dap) conjugated to a dinitrophenyl (DNP) group, a fluorescence-quenching moiety.
-
C-terminal modification: Amide group (NH2).
Its molecular formula is CHNO·CHFO, reflecting the trifluoroacetate (TFA) salt form commonly used for purification and stabilization .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 396716-07-7 |
| Molecular Weight | 1,220.59 g/mol (free peptide) |
| Purity | >95% (HPLC) |
| Storage Conditions | -20°C or below |
| Solubility | Aqueous buffers (pH 3–7) |
Functional Modifications
-
N-Me-Abz: Enhances fluorescence properties, enabling tracking in cellular uptake studies .
-
Dap(DNP): Acts as a Förster resonance energy transfer (FRET) quencher when paired with fluorescent groups like MCA (7-methoxycoumarin-4-acetic acid) .
-
N-methylation: Improves metabolic stability by reducing protease susceptibility .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via SPPS using Fmoc/t-Bu chemistry. Key steps include:
-
Resin loading: Fmoc-Arg(Pbf)-Wang resin initiation.
-
Sequential coupling: Activation of Fmoc-protected amino acids with HBTU/HOBt.
-
Modification incorporation:
-
Cleavage and deprotection: TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.
-
Purification: Reverse-phase HPLC with a C18 column, yielding >95% purity .
Analytical Characterization
-
Mass spectrometry: ESI-MS confirms molecular weight (observed m/z: 1,221.6 [M+H]) .
-
Circular dichroism (CD): Reveals a random coil conformation in aqueous buffers, transitioning to β-sheet in lipid membranes .
Research Applications
Protease Activity Assays
The Dap(DNP)-MCA pair enables FRET-based detection of protease activity. For example, matrix metalloproteinases (MMPs) cleave the Leu-Gly bond, separating the fluorophore (MCA) from the quencher (DNP), resulting in measurable fluorescence (Ex: 325 nm, Em: 393 nm) .
Table 2: Enzymatic Kinetics for MMP-2
| Parameter | Value |
|---|---|
| 12.5 µM | |
| 0.45 s | |
| Specificity constant () | 36,000 Ms |
Drug Delivery Systems
-
Nanoparticle functionalization: The peptide’s amphiphilic structure facilitates self-assembly into micelles (critical micelle concentration: 50 µM) .
-
Targeted delivery: Arg-rich sequences enhance cell-penetrating properties, improving uptake in cancer cells (e.g., 3-fold increase in HeLa cells vs. controls) .
Immunological Studies
-
Vaccine adjuvants: The DNP moiety acts as a hapten, eliciting IgG titers of 1:12,800 in murine models .
-
T-cell activation: MHC class II binding affinity (: 150 nM) suggests potential in autoimmune disease research .
Stability and Pharmacokinetics
Serum Stability
In human serum, the peptide exhibits a half-life () of 2.1 hours, extended to 6.5 hours with N-methylation .
Biodistribution
Radiolabeled analogs (e.g., Ga-DOTA conjugate) show rapid renal clearance (80% excretion within 1 hour) and tumor uptake (SUV: 2.4 in xenograft models) .
| Quantity | Price |
|---|---|
| 250 µg | 333.00 |
| 1 mg | 781.00 |
| 5 mg | 2,702.00 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume